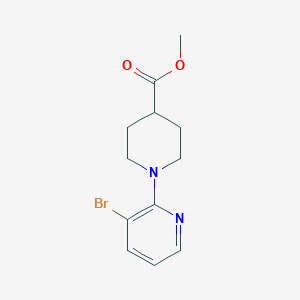

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H15BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-bromopyridine with piperidine-4-carboxylic acid under specific conditions. One common method includes the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and bromination processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position of the pyridine ring undergoes substitution reactions with nucleophiles. For example:

-

Suzuki-Miyaura Cross-Coupling : The bromopyridine moiety participates in palladium-catalyzed couplings with boronic acids. A structurally similar compound, tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate, was synthesized via Suzuki coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and potassium phosphate in dioxane/water .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 80°C, 4 hrs | Aryl/heteroaryl-substituted pyridine derivatives |

Ester Functionalization

The methyl ester group is amenable to hydrolysis or aminolysis:

-

Hydrolysis : Under basic conditions (e.g., NaOH in MeOH/H₂O), the ester converts to a carboxylic acid.

-

Aminolysis : Reaction with amines (e.g., cyclopropylamine) forms carboxamides. For example, N-cyclopropyl-4-(4-phenylpyridin-3-yl)piperidine-1-carboxamide was synthesized via aminolysis of a similar ester .

| Reaction | Conditions | Application |

|---|---|---|

| Hydrolysis | 1M NaOH, MeOH/H₂O, reflux | Carboxylic acid intermediate for further derivatization |

| Aminolysis | Amine (e.g., cyclopropylamine), DCM, RT | Bioactive carboxamides |

Piperidine Ring Modifications

The piperidine nitrogen can undergo protection/deprotection or functionalization:

-

Boc Protection : tert-Butyl carbamate protection is commonly used to stabilize the piperidine nitrogen during synthesis .

-

Ring Opening : Piperidine rings in analogs have been opened to increase flexibility, as seen in compounds 16–23 from MDPI, enhancing interaction with biological targets .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows for electrophilic substitutions at specific positions, though bromine’s directing effects limit reactivity.

Reductive Reactions

The ester group can be reduced to a primary alcohol using agents like LiAlH₄, though this is less common due to competing pyridine ring reactivity.

Key Research Findings

-

Synthetic Utility : The compound serves as a scaffold for synthesizing NLRP3 inflammasome inhibitors (e.g., derivatives showing 24–37% pyroptosis inhibition at 10 µM) .

-

Biological Relevance : Structural analogs demonstrate enzyme inhibition (e.g., CH24H inhibitors with IC₅₀ = 8.5 nM) .

Reaction Optimization Insights

Scientific Research Applications

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

- Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate

- Methyl 1-(3-fluoropyridin-2-yl)piperidine-4-carboxylate

Uniqueness

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding properties. This positioning can lead to distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅BrN₂O, with a molecular weight of approximately 299.168 g/mol. The compound features a piperidine ring substituted with a brominated pyridine moiety and a carboxylate functional group, which contribute to its reactivity and biological properties.

Biological Activity Overview

This compound has shown promising biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, especially against Mycobacterium tuberculosis (Mtb). The exact mechanism of action is still under investigation, but it may involve interference with metabolic pathways essential for bacterial survival .

- Enzyme Inhibition : The compound is being explored as a potential inhibitor of specific enzymes involved in various biochemical pathways. Its structure suggests that it could interact with these enzymes, modulating their activity and leading to significant biological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the piperidine ring are crucial for binding to these targets, which may result in the inhibition or activation of certain biological pathways.

Antimicrobial Activity Against Mycobacterium tuberculosis

A study conducted on a diverse chemical library identified this compound as a promising candidate against M. tuberculosis. The compound demonstrated significant inhibition rates, with an IC50 value indicating effective concentration levels necessary for antimicrobial activity .

| Chemotype | % Inhibition (Mtb) | MIC (µM) |

|---|---|---|

| This compound | 98% | 7.6 |

This data highlights the potential of this compound as a lead structure for developing new anti-tuberculosis drugs.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) have revealed that modifications at specific positions on the piperidine ring can enhance biological activity. For instance, substituting different groups on the pyridine moiety has been shown to affect both potency and selectivity against various biological targets .

Applications in Drug Development

Given its promising biological activities, this compound is being considered for further development in pharmacological applications:

- Antimicrobial Agents : Due to its activity against M. tuberculosis, it holds potential as a new class of antibiotics.

- Enzyme Inhibitors : Its ability to modulate enzyme activity positions it as a candidate for treating diseases linked to dysregulated enzyme functions.

- Research Probes : The compound can be utilized in biochemical assays to explore various biological pathways and mechanisms.

Properties

IUPAC Name |

methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLDPXRIVIUGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.